molecular formula C12H16ClNO B184518 4-chloro-N-pentan-2-ylbenzamide CAS No. 7461-45-2

4-chloro-N-pentan-2-ylbenzamide

Cat. No.: B184518
CAS No.: 7461-45-2
M. Wt: 225.71 g/mol
InChI Key: JQFSPJVRVRSMOP-UHFFFAOYSA-N
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Description

4-Chloro-N-pentan-2-ylbenzamide is a benzamide derivative featuring a chlorine substituent at the para position of the benzene ring and a pentan-2-yl group attached to the amide nitrogen.

Properties

CAS No.

7461-45-2

Molecular Formula

C12H16ClNO

Molecular Weight

225.71 g/mol

IUPAC Name

4-chloro-N-pentan-2-ylbenzamide

InChI

InChI=1S/C12H16ClNO/c1-3-4-9(2)14-12(15)10-5-7-11(13)8-6-10/h5-9H,3-4H2,1-2H3,(H,14,15)

InChI Key

JQFSPJVRVRSMOP-UHFFFAOYSA-N

SMILES

CCCC(C)NC(=O)C1=CC=C(C=C1)Cl

Canonical SMILES

CCCC(C)NC(=O)C1=CC=C(C=C1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-chloro-N-pentan-2-ylbenzamide with related benzamide derivatives, focusing on structural features, synthesis, and physicochemical properties.

Spectral and Crystallographic Properties

  • 4-Chloro-N-phenylbenzamide (): The unsubstituted phenyl group at nitrogen results in a planar amide linkage, as confirmed by X-ray crystallography. Hydrogen-bonding interactions between the amide N–H and carbonyl oxygen stabilize the crystal lattice .
  • 5-(Azepane-1-sulfonyl)-2-chloro-N-(4-phenylbutan-2-yl)benzamide () : The azepane-sulfonyl group introduces significant polarity and conformational rigidity, likely altering solubility and spectroscopic profiles compared to alkyl-substituted analogs.

Data Table: Key Properties of Selected Benzamides

Compound Name N-Substituent Synthesis Yield Physical State Key Characterization Methods Reference ID
This compound Pentan-2-yl (linear alkyl) Not reported Likely amorphous Inferred from analogous compounds -
4-Chloro-N-(2-methoxyphenyl)benzamide 2-Methoxyphenyl High Crystalline IR, NMR, X-ray crystallography
4-Chloro-N-phenethylbenzamide derivative Hydroxyalkyl-phenethyl >90% Glassy solid Chromatography-free synthesis
3-Amino-4,5-dichloro-N-[...]benzamide Dimethylamino-pentan-2-yl Not reported Not reported Medicinal applications

Research Findings and Trends

Substituent Complexity and Crystallinity : Bulky or polar substituents (e.g., hydroxyalkyl-phenethyl in ) often yield amorphous solids, while simpler groups (e.g., phenyl in ) favor crystalline structures .

Synthetic Efficiency : Alkyl substituents may reduce the need for chromatographic purification compared to aryl or heterocyclic groups, as seen in vs. .

Spectroscopic Signatures : The 4-chloro substituent consistently shows distinct IR and NMR signals (e.g., C–Cl stretch at ~750 cm⁻¹), while N-substituents influence amide proton shifts in ¹H NMR .

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